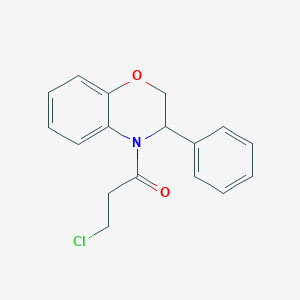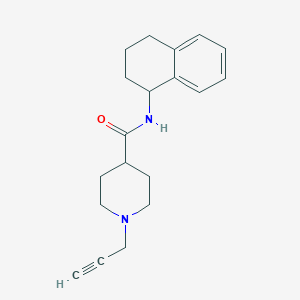
1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a propynyl group (a carbon chain with a triple bond), a tetrahydronaphthalenyl group (a polycyclic aromatic hydrocarbon), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxamide group (a carbonyl group attached to an amine) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of a triple bond in the propynyl group, the aromaticity of the tetrahydronaphthalenyl group, the ring structure of the piperidine, and the polar nature of the carboxamide could all contribute to its overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The propynyl group could undergo addition reactions at the triple bond, the tetrahydronaphthalenyl group could participate in electrophilic aromatic substitution reactions, and the carboxamide could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a triple bond, an aromatic ring, a six-membered ring with a nitrogen atom, and a carbonyl group attached to an amine could affect its polarity, solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Therapeutic and Diagnostic Applications in Oncology
1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide, and similar analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, show promise for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity in these compounds have been explored to enhance their utility in cancer research and treatment. The creation of chiral analogues with specific receptor subtype affinities is also noteworthy, particularly for potential use as positron emission tomography (PET) radiotracers (Abate et al., 2011).
Sigma Receptor Affinity and Selectivity
Substances like this compound have shown high affinity for sigma receptors, with certain derivatives being potent ligands. These ligands are significant for their potential in understanding the sigma receptor’s role in various pathological conditions and for developing sigma receptor-targeted therapies. The selectivity and affinity of these compounds at the sigma(1) and sigma(2) receptor subtypes have been extensively studied, providing insights into their potential therapeutic applications (Berardi et al., 2005).
Implications in Tumor Research and Therapy
Several analogues of this compound exhibit promising antiproliferative activity in tumor cell lines. This suggests their potential role in tumor research and therapy. Such compounds could serve as tools in understanding tumor biology and developing new therapeutic strategies for cancer treatment (Berardi et al., 1998).
Development of PET Radiotracers
The high affinity of certain analogues at sigma(2) receptors, along with their selectivity profile, makes them suitable candidates for developing PET radiotracers. This is particularly relevant for tumor diagnosis and imaging, aiding in the detection and monitoring of cancerous growths. The exploration of hybrid structures between different analogues can lead to improved sigma(2) PET tracers, beneficial in oncological diagnostics (Abate et al., 2011).
Receptor Binding Studies and Drug Design
Studies on the structure-affinity relationships of these compounds for various receptors, like the 5-HT7 receptor, have contributed significantly to drug design. Understanding how different substituents affect receptor affinity and intrinsic activity aids in the design of more effective and targeted pharmaceutical agents (Leopoldo et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHVTNPWGNQGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


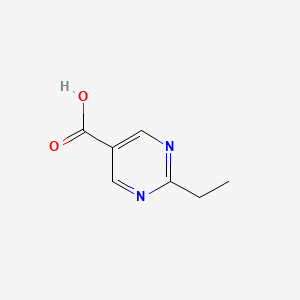
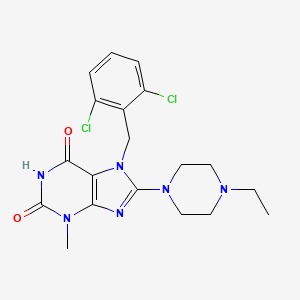
![5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920437.png)


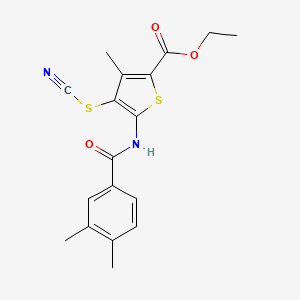


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)
![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)
